2-(Pyridin-4-yl)thiazole-4-carbaldehyde
Overview
Description
2-(Pyridin-4-yl)thiazole-4-carbaldehyde is a heterocyclic compound that features both pyridine and thiazole ringsThe molecular formula of this compound is C9H6N2OS, and it has a molecular weight of 190.23 g/mol .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii , which could potentially be the targets for this compound.
Mode of Action
It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Given its potential interaction with dna and topoisomerase ii , it may impact the DNA replication and repair pathways.
Result of Action
Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may cause DNA damage, leading to cell cycle arrest and cell death.
Biochemical Analysis
Biochemical Properties
2-(Pyridin-4-yl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals, which can act as catalysts in biochemical reactions . The nature of these interactions often involves coordination bonds between the nitrogen and sulfur atoms in the thiazole ring and the metal ions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the production of collagen in vitro, indicating its potential role in cellular differentiation and tissue repair . Additionally, it may impact cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal temperatures and pressures, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular metabolism and gene expression observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and tissue repair. At high doses, it can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct biochemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridinecarboxaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: 2-(Pyridin-4-yl)thiazole-4-carboxylic acid.
Reduction: 2-(Pyridin-4-yl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-4-yl)thiazole-4-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(4-Pyridyl)thiazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-(4-Pyridyl)thiazole-4-carboxamide: Similar structure but with an amide group instead of an aldehyde group
Uniqueness
2-(Pyridin-4-yl)thiazole-4-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. This reactivity allows for the formation of various derivatives and conjugates, making it a valuable intermediate in synthetic chemistry and drug development .
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRZQDSOIGSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651225 | |
Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533885-37-9 | |
Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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